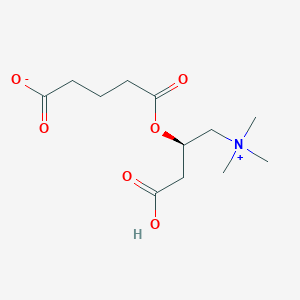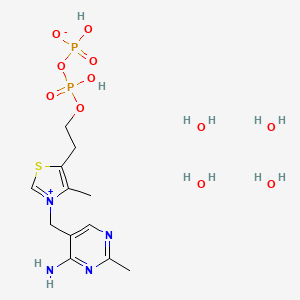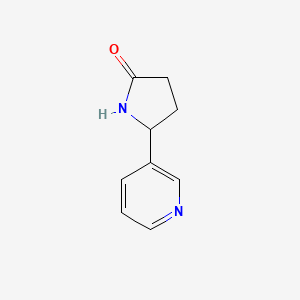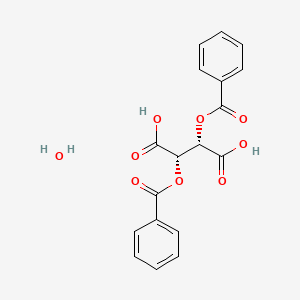
Acyclovir-d4
Descripción general
Descripción
Acyclovir-d4 es una forma deuterada de aciclovir, un análogo de la guanosina con potente actividad antiviral. Se utiliza principalmente como estándar interno para la cuantificación de aciclovir en diversos métodos analíticos, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) . El compuesto es particularmente valioso en la investigación debido a su estabilidad y capacidades de cuantificación precisas.
Aplicaciones Científicas De Investigación
Acyclovir-d4 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como estándar interno en química analítica para la cuantificación precisa de aciclovir.
Biología: Ayuda a estudiar el metabolismo y la farmacocinética del aciclovir en sistemas biológicos.
Industria: Utilizado en procesos de control y garantía de calidad en la fabricación farmacéutica.
Mecanismo De Acción
Acyclovir-d4, al igual que el aciclovir, ejerce sus efectos inhibiendo la ADN polimerasa viral. Se convierte selectivamente en aciclo-guanosina monofosfato por una timidina cinasa específica del virus. Esta forma fosforilada luego se incorpora al ADN viral durante la replicación, lo que lleva a la terminación prematura de la cadena y la inhibición de la actividad adicional de la ADN polimerasa .
Análisis Bioquímico
Biochemical Properties
Acyclovir-d4, like Acyclovir, is involved in biochemical reactions that inhibit viral coding . It interacts with a virus-specific thymidine kinase, which selectively converts it into acyclo-guanosine monophosphate . This interaction is crucial for its antiviral activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It diffuses freely into cells and influences cell function by inhibiting viral DNA polymerization . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into acyclo-guanosine monophosphate by a virus-specific thymidine kinase . This phosphorylated form of this compound is preferentially incorporated into viral DNA during DNA replication, resulting in premature chain termination and inhibition of further DNA polymerase activity .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically reported. Acyclovir has been shown to reduce viral titers in mice infected with the herpes simplex virus-1 (HSV-1) strain SC16 at a dosage of 5 mg/kg .
Metabolic Pathways
This compound is involved in metabolic pathways similar to those of Acyclovir. It interacts with enzymes such as virus-specific thymidine kinase
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Acyclovir-d4 implica la deuteración de aciclovir. Un método común comienza con la guanosina como materia prima, que se somete a reacciones de acilación, condensación e hidrólisis para formar aciclovir . El proceso de deuteración implica reemplazar los átomos de hidrógeno con deuterio, típicamente utilizando reactivos deuterados en condiciones controladas .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso garantiza un alto rendimiento y pureza, con fuentes de materia prima estables y abundantes. Las condiciones de reacción se optimizan para la seguridad, la simplicidad y la rentabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Acyclovir-d4 se somete a varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían, pero típicamente implican temperaturas controladas y niveles de pH .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .
Comparación Con Compuestos Similares
Compuestos similares
Acyclovir: La forma no deuterada con propiedades antivirales similares.
Valaciclovir: Un profármaco del aciclovir con mejor biodisponibilidad.
Famciclovir: Otro fármaco antiviral con un mecanismo de acción similar.
Singularidad
Acyclovir-d4 es único debido a su naturaleza deuterada, que proporciona una estabilidad mejorada y permite una cuantificación precisa en los métodos analíticos. Esto lo hace particularmente valioso en entornos de investigación donde la medición precisa es crucial .
Propiedades
IUPAC Name |
2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXAQIIEYXACX-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Q1: What is the primary use of Acyclovir-d4 in the context of the provided research papers?
A1: this compound serves as an internal standard (IS) in LC-MS/MS methods for quantifying Acyclovir in human plasma. [, ] This technique is crucial for accurate and precise measurements of Acyclovir concentrations, especially in bioequivalence studies. []
Q2: Why is the use of an internal standard like this compound important in analyzing Acyclovir levels?
A2: Acyclovir analysis in biological samples, such as plasma, can be influenced by various factors that introduce variability during sample preparation and analysis. Using a structurally similar, stable isotope-labeled compound like this compound helps to:
- Improve accuracy and precision: The use of an IS improves the reliability and reproducibility of Acyclovir quantification, leading to more accurate and precise results. [, ]
Q3: Are there any specific challenges in analyzing Acyclovir, and how does the use of this compound help to address these?
A3: One significant challenge in analyzing Valacyclovir, a prodrug of Acyclovir, is its tendency to hydrolyze into Acyclovir both in vivo and ex vivo. [] This conversion can lead to inaccurate Acyclovir measurements if not adequately controlled. The use of this compound, alongside appropriate sample collection and storage techniques, allows for accurate Acyclovir quantification even in the presence of Valacyclovir hydrolysis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)




![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)





